molecular formula C10H13ClN4O4 B4979329 2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylethanone

2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylethanone

Cat. No.: B4979329
M. Wt: 288.69 g/mol
InChI Key: OPGMUOYWIFGGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylethanone is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro, methyl, and nitro groups, and a morpholine ring attached to an ethanone moiety

Properties

IUPAC Name

2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O4/c1-7-9(11)10(15(17)18)12-14(7)6-8(16)13-2-4-19-5-3-13/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGMUOYWIFGGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCOCC2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylethanone typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The chloro, methyl, and nitro substituents are introduced through subsequent substitution reactions. The final step involves the attachment of the morpholine ring to the ethanone moiety, which can be achieved through a nucleophilic substitution reaction .

Chemical Reactions Analysis

2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Substitution: The methyl group can be substituted with other alkyl or aryl groups through Friedel-Crafts alkylation reactions.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups can also influence the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylethanone can be compared with other similar compounds, such as:

  • 2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-N-(4-methyl-pyridin-2-yl)-acetamide
  • 2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3,4-dimethoxy-phenyl)-acetamide
  • 2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-N-(2-methylsulfanyl-phenyl)-acetamide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.